molecular formula C12H16BrF2O4P B8050189 1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol

1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol

Cat. No.: B8050189
M. Wt: 373.13 g/mol
InChI Key: KXQPKEYQTSDNRZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol is a complex organic compound characterized by the presence of a bromophenyl group, a diethoxyphosphoryl group, and two difluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group is introduced through a bromination reaction, where a phenyl compound is treated with bromine in the presence of a catalyst. The diethoxyphosphoryl group is then attached via a phosphorylation reaction, often using diethyl phosphite and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the diethoxyphosphoryl and difluoroethanol groups may influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-difluoromethyl-2,2-difluoroethanol: Similar structure but lacks the diethoxyphosphoryl group.

    1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-dichloroethanol: Similar structure but contains chlorine atoms instead of fluorine.

Uniqueness: 1-(4-Bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol is unique due to the presence of both diethoxyphosphoryl and difluoroethanol groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-5-7-10(13)8-6-9/h5-8,11,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPKEYQTSDNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)Br)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF2O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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